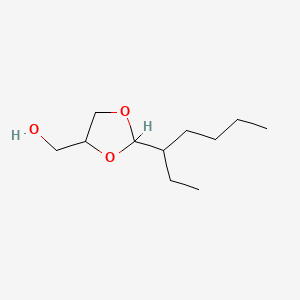
2-(1-Ethylpentyl)-1,3-dioxolane-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol is a heterocyclic organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.291 g/mol . This compound is characterized by a dioxolane ring fused with a heptane chain, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol typically involves the reaction of heptanal with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid.
Solvent: Toluene or other non-polar solvents.
Temperature: Reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity. The process parameters are carefully controlled to ensure the efficient formation of the desired product.
化学反応の分析
Types of Reactions: (2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(2-Heptan-3-yl-1,3-dioxolan-4-yl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a stabilizing moiety, enhancing the compound’s binding affinity to its targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
- (2-tert-Butyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol
- 2-Cyclohexyl-2-methyl-1,3-dioxolane-4-methanol
- (2-Ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl)methanol
Comparison: Compared to its analogs, (2-heptan-3-yl-1,3-dioxolan-4-yl)methanol exhibits unique properties due to the heptane chain, which can influence its solubility, reactivity, and biological activity. The presence of the dioxolane ring provides stability and versatility in chemical reactions, making it a valuable compound in various applications.
特性
CAS番号 |
5694-85-9 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
(2-heptan-3-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-8-10(7-12)14-11/h9-12H,3-8H2,1-2H3 |
InChIキー |
VNMRSUHVTDURNJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)C1OCC(O1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)

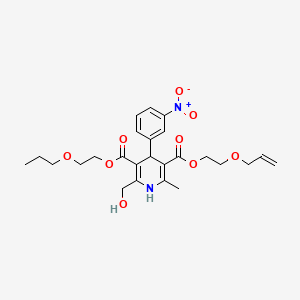
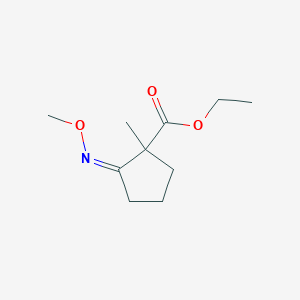
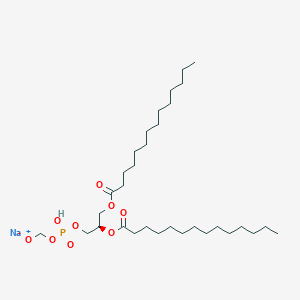
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
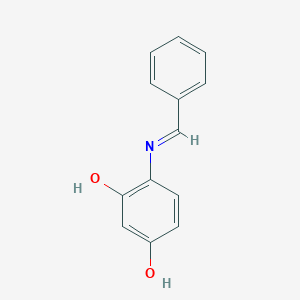

![Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
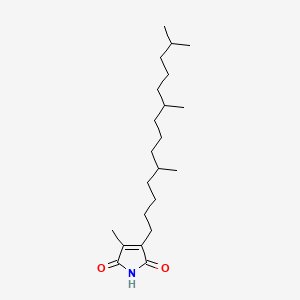
![2-Butanone, 3-[methyl(1-methylethyl)amino]-](/img/structure/B13794885.png)
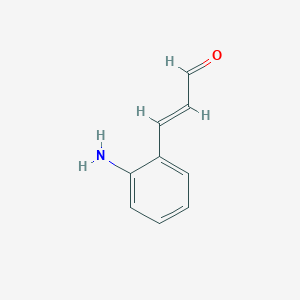
![Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-](/img/structure/B13794892.png)
![3,5-Dichloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794893.png)
